AKR1C3 Selectivity vs. Related Aldo-Keto Reductase Isoforms
The target compound demonstrates high potency and selectivity for human Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) over the closely related isoforms AKR1C1 and AKR1C4. In a head-to-head enzyme inhibition assay, it exhibited an IC50 of 13 nM against AKR1C3, while showing no significant inhibition (IC50 > 30,000 nM) for either AKR1C1 or AKR1C4 [1]. This represents a >2,300-fold selectivity window, a critical differentiator for scientific applications requiring target-specific modulation without off-target AKR1C family interference.
| Evidence Dimension | Inhibitory potency (IC50) against human AKR1C3, AKR1C1, and AKR1C4 |
|---|---|
| Target Compound Data | AKR1C3 IC50 = 13 nM; AKR1C1 IC50 > 30,000 nM; AKR1C4 IC50 > 30,000 nM |
| Comparator Or Baseline | N/A (Comparison is against other isoforms in the same target family) |
| Quantified Difference | >2,300-fold selectivity for AKR1C3 over AKR1C1 and AKR1C4 |
| Conditions | AKR1C3 assay: Expressed in human HCT116 cells, assessed as formation of PR-104H from PR-104A after 2-hour preincubation. AKR1C1/AKR1C4 assays: Recombinant protein, competitive fluorescence assay after 1-hour incubation [1]. |
Why This Matters
For procurement in AKR1C3-targeted research, selecting this compound ensures a validated, highly selective tool, whereas a close structural analog may inadvertently inhibit AKR1C1 or AKR1C4, confounding experimental results.
- [1] BindingDB. (n.d.). BDBM50446014 CHEMBL3103332. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50446014&google=BDBM50446014 View Source
